molecular formula C23H18BrN5O3S B3627785 methyl 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 477329-64-9

methyl 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B3627785
CAS No.: 477329-64-9
M. Wt: 524.4 g/mol
InChI Key: IXADKDLDWDSSHI-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4 and a pyridin-3-yl group at position 5. This structural complexity makes the compound a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems and pyridine derivatives.

Properties

IUPAC Name

methyl 4-[[2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O3S/c1-32-22(31)15-4-8-18(9-5-15)26-20(30)14-33-23-28-27-21(16-3-2-12-25-13-16)29(23)19-10-6-17(24)7-11-19/h2-13H,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXADKDLDWDSSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477329-64-9
Record name ME 4-((((4-(4-BR-PH)-5-(3-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL)THIO)AC)AMINO)BENZOATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent in an alkaline medium . This is followed by the acylation of the resulting intermediate with methyl 4-aminobenzoate under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of methyl 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Melting Points and Yields

Data from pharmaceutical studies (–7) reveal trends in melting points and yields for structurally related compounds:

Compound Type Substituents Melting Point (°C) Yield (%) Observations
Nitro-substituted acetamide (e.g., Compound 14 in ) Nitrophenyl, acetyl 272.9–273.9 62 High melting point due to nitro group polarity.
Methyl/ethyl benzoate derivatives (e.g., Compound 12 in ) Methyl benzoate, ethyl triazole 241.0–241.3 56 Moderate yields; ester groups enhance crystallinity.
Acetamide with trifluoromethyl group (e.g., ) Trifluoromethylphenyl Not reported Not reported Trifluoromethyl likely lowers pKa and increases bioavailability.

    Biological Activity

    Methyl 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action.

    Chemical Structure and Properties

    The compound is characterized by the following structural formula:

    C23H18BrN5O3S\text{C}_{23}\text{H}_{18}\text{BrN}_{5}\text{O}_{3}\text{S}

    This structure includes a triazole ring, which is known for its diverse biological activities, particularly in medicinal applications. The presence of the bromophenyl and pyridinyl groups contributes to its reactivity and interaction with biological targets.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines.

    Case Study: HepG2 Cell Line

    A notable study evaluated the compound's effects on HepG2 liver cancer cells. The results indicated:

    • IC50 Value : The compound showed an IC50 value of approximately 13 µg/mL, indicating potent anti-proliferative activity.
    • Mechanism : The mechanism appears to involve the inhibition of cell cycle progression and induction of apoptosis in cancer cells.

    Antimicrobial Activity

    In addition to its anticancer properties, this compound has been tested for antimicrobial activity against several bacterial strains. The results from various studies indicate:

    Bacterial Strain Activity Observed Method Used
    Staphylococcus aureusModerate inhibitionAgar disc diffusion
    Escherichia coliSignificant inhibitionAgar disc diffusion
    Proteus mirabilisActive against some derivativesAgar disc diffusion

    These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

    The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

    • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
    • Receptor Binding : It can bind to specific receptors that regulate cell growth and apoptosis.
    • Cell Cycle Interference : By disrupting normal cell cycle progression, it leads to increased apoptosis in cancer cells.

    Structure–Activity Relationship (SAR)

    The structure–activity relationship studies reveal that modifications to the functional groups significantly influence the biological activity of the compound. For instance:

    • Electron-donating groups at specific positions enhance anticancer activity.
    • Electron-withdrawing groups , such as bromine, can reduce efficacy.

    Q & A

    Q. What are the recommended synthetic routes for methyl 4-[...]benzoate?

    The synthesis typically involves multi-step reactions:

    • Step 1 : Condensation of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in anhydrous conditions to form the sulfanylacetyl intermediate .
    • Step 2 : Coupling the intermediate with methyl 4-aminobenzoate via an amide bond formation, using a coupling agent like EDC/HOBt in DMF under nitrogen .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
    • Key parameters : Temperature control (reflux at 80–90°C) and pH adjustment (neutral to slightly basic) to minimize side reactions .

    Q. Which analytical techniques are critical for characterizing this compound?

    • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the presence of the pyridinyl, bromophenyl, and ester groups. Discrepancies in peak splitting may indicate rotational isomerism .
    • Mass Spectrometry (HRMS) : To verify molecular weight (expected: ~525 g/mol) and fragmentation patterns .
    • X-ray Crystallography : For definitive structural confirmation; data can be cross-referenced with the Cambridge Crystallographic Data Centre (CCDC) .
    • TLC Monitoring : Ethyl acetate/hexane (3:7) to track reaction progress .

    Q. How can preliminary biological activity screening be designed for this compound?

    • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinases) .
    • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yield and purity?

    • Catalyst Screening : Test Pd-based catalysts for Suzuki couplings if aryl halide intermediates are used .
    • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates .
    • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 4 hr reflux) .
    • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of thiol-acetyl bond formation .

    Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splits)?

    • Dynamic NMR Studies : Perform variable-temperature 1H^1H-NMR to detect rotational barriers in the sulfanylacetyl group .
    • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and identify conformational isomers .
    • Cross-Validation : Compare with X-ray data (CCDC-1441403) to confirm bond angles and torsional strain .

    Q. What strategies are effective for structure-activity relationship (SAR) studies?

    • Functional Group Modifications :
      • Replace the bromophenyl group with electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity .
      • Substitute pyridinyl with quinolinyl to test π-stacking interactions in enzyme binding pockets .
    • Metabolite Analysis : Use LC-MS to identify hydrolysis products (e.g., free benzoic acid) in simulated physiological conditions .
    • Docking Studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR kinase) to prioritize synthetic targets .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    methyl 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
    Reactant of Route 2
    Reactant of Route 2
    methyl 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

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